molecular formula C14H14N4 B1166038 polypeptide M5, E coli CAS No. 110278-05-2

polypeptide M5, E coli

Cat. No.: B1166038
CAS No.: 110278-05-2
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Description

Contextualization within Bacterial Protein Biology and Genetic Regulation in E. coli Systems

Polypeptide M5 is a member of the AraC/XylS family of prokaryotic positive transcriptional regulators. researchgate.net This family encompasses over 100 proteins and polypeptides found across various bacteria and are defined by a conserved protein profile. researchgate.net Members of the AraC/XylS family are typically involved in a range of regulatory functions, including carbon metabolism, stress responses, and pathogenesis. researchgate.net

The M5 polypeptide has been specifically implicated in the control of enzymes related to polysaccharide biosynthesis in certain strains of E. coli. oup.com Its function as a transcriptional regulator is facilitated by a conserved stretch of 99 amino acids which contains the necessary elements for binding to DNA target sequences and activating transcription from corresponding promoters. researchgate.net Structural predictions of this conserved region suggest the presence of two potential alpha-helix-turn-alpha-helix motifs, a common feature for DNA-binding proteins. researchgate.net

The regulatory action of proteins in the AraC/XylS family often involves binding to multiple sites on the promoter regions of the genes they regulate. researchgate.net Typically, one of these binding motifs is located near or overlaps with the -35 region of the promoter, a key element for RNA polymerase recognition. researchgate.net The interaction between the regulator and the DNA can protect a stretch of up to 20 base pairs in the target promoter. researchgate.net In some regulators within this family, the non-conserved region of the protein is involved in dimerization and binding to effector molecules, particularly in those that regulate carbon metabolism. researchgate.net

The study of polypeptide M5 is also linked to the broader context of growth-phase-dependent gene expression in E. coli. Research on the regulatory gene appY, which itself governs the expression of numerous other proteins depending on the growth phase, references the M5 polypeptide gene. nih.govunam.mx The AppY transcriptional activator is known to induce the expression of genes involved in energy metabolism under conditions such as anaerobiosis, stationary phase, and phosphate (B84403) starvation. unam.mx

Scope and Delimitation of Polypeptide M5 Research in E. coli

The primary focus of research on polypeptide M5 in E. coli is its role as an endogenous transcriptional regulator. The complete nucleotide sequence and the deduced amino acid sequence of the gene encoding polypeptide M5 have been determined, providing a foundational tool for its study. oup.com The gene has been mapped to a specific EcoRI fragment in the E. coli K-12 genome. core.ac.uk

It is crucial to distinguish the native E. coli polypeptide M5 from other molecules with similar names that are also studied in the context of E. coli. These include:

Modelin-5 (M5-NH2) : A synthetic antimicrobial peptide that shows activity against E. coli but is not produced by it. nih.gov

Streptococcal Pep M5 protein : An antiphagocytic protein from Streptococcus pyogenes that has been expressed recombinantly in E. coli for study. nih.govcusabio.com

Mutated Signal Peptide M5 : An engineered signal peptide used to enhance the secretion of recombinant proteins in E. coli. karger.com

E. coli M5 strain : A specific strain of E. coli used in animal models to study bacterial pathogenesis. researchgate.net

Research on the E. coli polypeptide M5 is therefore delimited to its genetic characteristics, its structure as a member of the AraC/XylS family, and its function in regulating gene expression, particularly in relation to polysaccharide synthesis.

Methodological Approaches in Polypeptide Research in E. coli

The study of polypeptides like M5 in E. coli leverages a wide array of advanced molecular biology and proteomic techniques. These methods are essential for elucidating the structure, function, and regulation of proteins.

Genetic and Cloning Techniques: The initial identification and characterization of the M5 polypeptide gene relied on standard cloning and sequencing techniques. oup.com Modern approaches often involve the use of expression vectors to produce the polypeptide for further study. Heterologous expression in E. coli is a common and cost-effective method for obtaining large quantities of a specific protein for structural and functional analysis, such as Nuclear Magnetic Resonance (NMR) studies. scirp.orgherts.ac.uk

Protein Expression and Purification: Producing functional polypeptides in E. coli can be challenging. A variety of strategies are employed to improve the yield and solubility of recombinant proteins. nih.gov These include optimizing expression conditions (e.g., temperature, induction protocols), co-expressing molecular chaperones to aid in proper folding, and using fusion tags. scirp.orgnih.gov Fusion tags, such as charged peptide tails, can facilitate purification through methods like ion-exchange chromatography. diva-portal.org

Interactive Data Table: Common Strategies for Recombinant Polypeptide Production in E. coli

Strategy Description Purpose Reference
Codon Optimization Modifying the gene sequence to use codons preferred by E. coli.Enhance translation efficiency. scirp.org
Low-Temperature Induction Reducing the growth temperature after inducing protein expression.Improve protein solubility and proper folding. scirp.org
Chaperone Co-expression Simultaneously expressing chaperone proteins (e.g., GroEL/GroES, ClpB).Assist in the correct folding of the target polypeptide. nih.gov
Fusion Tags Attaching a peptide or protein tag (e.g., His-tag, Zbasic) to the target.Simplify purification via affinity or ion-exchange chromatography. diva-portal.org
Cell-Free Protein Synthesis Synthesizing proteins in vitro using E. coli cell extracts.Overcome issues of protein toxicity or degradation within live cells. scirp.org

Structural and Functional Analysis: To understand the function of a polypeptide like M5, researchers investigate its interactions with other molecules, particularly DNA. Techniques like footprinting assays are used to identify the specific DNA sequences a regulatory protein binds to. researchgate.net Gel mobility shift assays and photo-cross-linking can also measure the affinity of a polypeptide for nucleic acids. researchgate.net

Proteomic and Systems-Level Approaches: Modern research often places polypeptides within the larger context of the cellular proteome. Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allow for the monitoring of changes in protein abundance under different conditions, such as during different growth phases or under stress. frontiersin.org Databases that map the subcellular localization of the entire E. coli proteome help in understanding a protein's functional context within the cell. nih.gov

Interactive Data Table: Methodological Approaches in E. coli Polypeptide Research

Methodological Category Specific Technique Application in Polypeptide Research Reference
Genetics DNA SequencingDetermining the nucleotide sequence of the polypeptide-encoding gene. oup.com
Genetics Tn5 MutagenesisIdentifying the location and function of genes on a DNA fragment. nih.gov
Biochemistry Recombinant Protein ExpressionProducing large quantities of the polypeptide for in vitro studies. nih.gov
Biochemistry Ion-Exchange ChromatographyPurifying tagged or naturally charged polypeptides. diva-portal.org
Biophysics NMR SpectroscopyDetermining the three-dimensional structure of the polypeptide. scirp.org
Molecular Biology DNA Footprinting AssayIdentifying the precise DNA binding site of a regulatory protein. researchgate.net
Proteomics SILAC Mass SpectrometryQuantifying changes in polypeptide levels across different cellular states. frontiersin.org
Bioinformatics Subcellular Localization PredictionPredicting the compartment of the cell where the polypeptide resides and functions. nih.gov

Properties

CAS No.

110278-05-2

Molecular Formula

C14H14N4

Synonyms

polypeptide M5, E coli

Origin of Product

United States

Endogenous Escherichia Coli M5 Polypeptide: a Transcriptional Regulatory Element

Discovery and Early Characterization of the E. coli M5 Polypeptide Gene Product

The initial identification of the gene encoding the M5 polypeptide was reported in 1987. nih.govresearchgate.netnih.gov This discovery was a product of the molecular biology techniques of that era, which laid the groundwork for our current understanding of this regulatory element.

Historical Perspectives on Gene Isolation and Identification Methodologies

The isolation and characterization of the M5 polypeptide gene were accomplished using methodologies that were standard in the mid-1980s. The process likely involved the creation of a genomic library from E. coli chromosomal DNA. This would have entailed digesting the genome with restriction enzymes and cloning the resulting fragments into plasmid or phage vectors.

Subsequent screening of this library would have been necessary to identify the specific clone carrying the gene of interest. The complete nucleotide sequence of the gene was then determined, a process that at the time was likely performed using the Sanger dideoxy sequencing method. From this nucleotide sequence, the researchers deduced the corresponding amino acid sequence of the M5 polypeptide. nih.govresearchgate.netnih.gov

Genetic Basis and Genomic Context of the E. coli M5 Polypeptide

The gene encoding the M5 polypeptide is situated within the E. coli chromosome, and its expression is governed by specific regulatory mechanisms.

Transcriptional Unit Organization and Locus Mapping

The complete nucleotide sequence of the M5 polypeptide gene has been determined and is available under the accession number Y00138 in the GenBank database. nih.gov The gene's precise location and its organization within a transcriptional unit provide clues about its regulation and potential function in concert with other genes. The study of the broader genomic context is essential for understanding how the M5 polypeptide fits into the larger regulatory landscape of the bacterial cell.

Gene Expression Regulatory Mechanisms

The expression of the M5 polypeptide gene is controlled at the transcriptional level. Like many bacterial genes, its transcription is initiated at a promoter sequence upstream of the coding region. The regulation of this promoter is likely influenced by the binding of various transcription factors that can either enhance or inhibit the recruitment of RNA polymerase. The M5 polypeptide itself, being a transcriptional regulator, may be subject to autoregulation or be part of a larger cascade of regulatory events. The efficiency of translation and the stability of the mRNA transcript are also potential points of regulation that determine the final intracellular concentration of the M5 polypeptide.

Classification and Family Membership

The deduced amino acid sequence of the M5 polypeptide has allowed for its classification into a large and well-characterized family of transcriptional regulators.

Association with the AraC/XylS Family of Transcriptional Regulators

The M5 polypeptide has been identified as a member of the AraC/XylS family of prokaryotic transcriptional regulators. researchgate.net This family is one of the most common groups of positive regulators in bacteria and is characterized by a conserved DNA-binding domain. researchgate.net

Members of the AraC/XylS family are typically involved in a wide range of cellular processes, including carbon metabolism, stress responses, and pathogenesis. researchgate.net These proteins are defined by a conserved stretch of approximately 100 amino acids that contains a helix-turn-helix (HTH) DNA-binding motif. researchgate.net This motif is responsible for recognizing and binding to specific DNA sequences in the promoter regions of their target genes, thereby activating transcription. researchgate.net

The family is named after its two archetypal members, AraC, which regulates the arabinose operon in E. coli, and XylS, which controls the degradation of xylenes (B1142099) in Pseudomonas putida. The association of the M5 polypeptide with this family suggests that it likely functions as a transcriptional activator, playing a role in the regulation of a specific set of genes in E. coli.

FeatureDescription
Gene Name M5 polypeptide gene
Organism Escherichia coli
GenBank Accession Y00138
Protein Family AraC/XylS
Conserved Domain Helix-turn-helix (HTH) DNA-binding motif
Putative Function Transcriptional regulator

Conserved Domains and Functional Motifs within the AraC/XylS Family

Proteins belonging to the AraC/XylS family, including the M5 polypeptide, are characterized by a conserved modular structure. This typically consists of two principal domains: a highly conserved C-terminal DNA-binding domain and a more variable N-terminal domain responsible for dimerization and effector binding.

The C-terminal domain, approximately 100 amino acids in length, is the hallmark of this family and contains two helix-turn-helix (HTH) motifs. These HTH motifs are essential for the protein's ability to recognize and bind to specific DNA sequences in the promoter regions of target genes, thereby controlling their transcription.

The N-terminal domain is less conserved across the family and is involved in protein dimerization, allowing the formation of homodimers or heterodimers. This domain also often contains a binding pocket for small molecule effectors. The binding of an effector molecule can induce a conformational change in the protein, altering its DNA-binding affinity and its ability to activate or repress gene expression.

Biological Roles and Cellular Functions within E. coli

The M5 polypeptide (AppY) is implicated in a variety of cellular processes in E. coli, primarily through its function as a transcriptional regulator. Its expression and activity are often linked to the physiological state of the cell.

Involvement in Polysaccharide Biosynthesis Regulation in Specific E. coli Strains

While direct evidence for the involvement of the M5 polypeptide in the regulation of polysaccharide biosynthesis is not extensively documented, its membership in the AraC/XylS family suggests a potential role. Many members of this family are known to regulate the expression of genes involved in the synthesis of capsular polysaccharides and other surface-associated carbohydrates. nih.gov These polysaccharides can be crucial for biofilm formation, protection against environmental stresses, and interaction with host organisms. Further research is needed to elucidate the specific role, if any, of the M5 polypeptide in these processes in E. coli.

Participation in Carbon Metabolism Pathways

The M5 polypeptide (AppY) is known to be a regulator of genes involved in carbon metabolism, particularly under conditions of carbon source limitation or entry into the stationary phase of growth. nig.ac.jp It is a transcriptional activator of the cyx-appA operon, which encodes a cytochrome oxidase and an acid phosphatase. nig.ac.jp The acid phosphatase AppA allows the cell to scavenge for phosphate (B84403) from organic sources when inorganic phosphate is scarce, a condition that can be linked to the metabolism of certain carbon sources.

Contributions to General and Specific Stress Responses

The M5 polypeptide (AppY) is recognized as a key regulator in the response of E. coli to certain stress conditions, particularly those associated with the transition from exponential growth to the stationary phase and nutrient starvation. nih.gov Its expression is induced as cells enter the stationary phase, and it, in turn, regulates the expression of a suite of other genes that contribute to survival under these stressful conditions. nih.gov The response to starvation is a critical aspect of the bacterial life cycle, and AppY appears to be a component of the regulatory network that governs this physiological shift. nig.ac.jp

Mechanisms of Transcriptional Regulation by E. coli M5 Polypeptide

The M5 polypeptide (AppY), consistent with other members of the AraC/XylS family, is believed to regulate transcription through direct interaction with the DNA of target promoters. The current understanding of its mechanism of action involves the following key steps:

DNA Binding: The C-terminal DNA-binding domain of the M5 polypeptide, with its two HTH motifs, recognizes and binds to specific DNA sequences located upstream of the core promoter elements of its target genes.

Interaction with RNA Polymerase: Upon binding to the DNA, the M5 polypeptide is thought to interact with the RNA polymerase (RNAP) holoenzyme. This interaction can facilitate the recruitment of RNAP to the promoter or stimulate the transition from a closed to an open promoter complex, which is a critical step in the initiation of transcription.

Modulation by Cellular Signals: The regulatory activity of the M5 polypeptide is responsive to the physiological state of the cell. For instance, its increased expression during the stationary phase suggests that its activity is integrated into the broader regulatory networks that control gene expression during this phase of growth. nih.gov While a specific small molecule effector for AppY has not been definitively identified, its function is clearly modulated by intracellular signals related to growth phase and nutrient availability.

DNA Binding Interactions and Specificity

There is currently no scientific literature available that describes the DNA binding interactions or specificity of the E. coli M5 polypeptide. Research into other E. coli DNA-binding proteins demonstrates that specificity is achieved through the recognition of unique DNA sequences, often within promoter regions of target genes. nih.gov The structural motifs within a protein, such as helix-turn-helix domains, are critical for this interaction. The deduced amino acid sequence of the M5 polypeptide would need to be analyzed for such potential DNA-binding domains, and this would have to be validated experimentally.

Activation of Cognate Promoters

Information regarding the activation of specific "cognate promoters" by the M5 polypeptide is absent from the scientific record. The process of promoter activation by transcriptional regulators in E. coli can involve various mechanisms, including direct recruitment of RNA polymerase or altering the DNA structure to facilitate transcription initiation. Without knowledge of the M5 polypeptide's target genes or its mechanism of action, no specific details can be provided.

Allosteric Regulation and Effector Binding

The allosteric regulation of the M5 polypeptide and its potential binding of effector molecules are currently unknown. Allosteric regulation is a common theme in bacterial transcription factors, where the binding of a small molecule (an effector) at a site distinct from the DNA-binding site causes a conformational change that modulates the protein's activity. This allows for rapid control of gene expression in response to metabolic or environmental signals. No such effectors have been identified for the M5 polypeptide.

Experimental Methodologies for Studying Endogenous E. coli M5 Polypeptide Function

While no specific studies on the M5 polypeptide are available, the following standard methodologies would be employed to investigate its function.

Genetic Manipulation and Mutational Analysis

To study the function of a putative transcriptional regulator like the M5 polypeptide, researchers would typically employ genetic manipulation techniques. This would involve creating a knockout mutant of the gene encoding the M5 polypeptide in E. coli. The phenotype of this mutant strain would then be compared to the wild-type strain under various growth conditions to identify any functional deficits. Site-directed mutagenesis could also be used to alter specific amino acids within the protein, for instance, in a predicted DNA-binding domain, to assess their importance for the protein's function.

Gene Expression Profiling Techniques

To identify the genes potentially regulated by the M5 polypeptide, gene expression profiling techniques such as microarrays or RNA-sequencing (RNA-seq) would be invaluable. By comparing the global transcriptomes of the wild-type E. coli and a mutant lacking the M5 polypeptide, researchers could identify genes whose expression levels are significantly altered. This would provide a set of candidate target genes for further investigation.

Biochemical Assays for DNA-Protein Interactions

To directly test the DNA-binding capabilities of the M5 polypeptide, several biochemical assays would be necessary. The protein would first need to be overexpressed and purified. Then, techniques such as electrophoretic mobility shift assays (EMSA), DNase I footprinting, or surface plasmon resonance (SPR) could be used to determine if the purified M5 polypeptide binds to specific DNA sequences, such as the promoter regions of the candidate target genes identified through gene expression profiling.

Functional Complementation Studies

Functional complementation is a genetic technique used to determine if a gene from one organism can correct a mutation in another. In the context of the endogenous Escherichia coli M5 polypeptide, also known as AppY, this would involve introducing the appY gene into an E. coli strain with a mutated or deleted appY gene to see if the wild-type phenotype is restored.

While the M5 polypeptide (AppY) has been identified as a transcriptional activator belonging to the AraC/XylS family, detailed functional complementation studies specifically characterizing this protein are not extensively documented in the available scientific literature. nih.govnig.ac.jp However, complementation studies are a standard method for verifying the function of regulatory proteins in this family. For instance, in studies of other AraC/XylS family regulators, such as the one in Francisella tularensis, a transcomplementation approach successfully restored the wild-type phenotype in a mutant strain, confirming the regulator's function in the oxidative stress response. asm.orgnih.gov

A hypothetical functional complementation study for the M5 polypeptide would typically involve the following steps and expected outcomes, as outlined in the table below.

Experimental StepDescriptionExpected Outcome for Successful Complementation
Creation of a Mutant Strain Generation of an E. coli strain with a non-functional or deleted appY (M5) gene. This strain would exhibit a specific phenotype, such as the inability to properly regulate the appA operon under conditions of anaerobiosis or phosphate starvation.The mutant strain displays a measurable altered phenotype compared to the wild-type strain.
Introduction of a Functional Gene The wild-type appY gene is introduced into the mutant strain, typically on a plasmid vector.The mutant strain now carries a functional copy of the M5 polypeptide gene.
Phenotypic Analysis The complemented strain (mutant with the added wild-type gene) is grown under conditions where the function of M5 is required (e.g., anaerobic conditions). Its phenotype is then compared to both the wild-type and the mutant strains.The complemented strain's phenotype is restored to that of the wild-type, demonstrating that the introduced appY gene is functional and responsible for the observed regulatory effects.

Such a study would provide definitive evidence that the M5 polypeptide is directly responsible for the transcriptional regulation of its target genes. While the specific data for M5 is not available, the principles of functional complementation are well-established for transcriptional regulators in E. coli and related bacteria. nih.gov

Engineered Polypeptide: Signal Peptide M5 Sp M5 in Escherichia Coli Recombinant Protein Expression Systems

Genesis and Design Principles of Signal Peptide M5

The development of Signal Peptide M5 is a prime example of rational protein engineering, aimed at optimizing the secretion of heterologous proteins in E. coli. Its design is rooted in the modification of a naturally occurring signal peptide to enhance its functionality in a recombinant context.

Derivation from Heterologous Signal Peptides (e.g., Bacillus sp. G1)

Signal Peptide M5 is a derivative of a heterologous signal peptide originating from Bacillus sp. G1. The signal peptide from Bacillus sp. G1 was identified as a promising candidate for directing the secretion of proteins such as cyclodextrin (B1172386) glucanotransferase (CGTase) in E. coli. The rationale for using a signal peptide from a Gram-positive bacterium like Bacillus in a Gram-negative host like E. coli lies in the potential for improved secretion efficiencies, as these heterologous signal peptides can sometimes outperform native E. coli signal peptides for specific target proteins. The G1 signal peptide demonstrated the ability to facilitate the translocation of recombinant proteins to the periplasm and, to some extent, into the extracellular medium of E. coli.

Site-Directed Mutagenesis Strategies for Optimization

To enhance the secretory performance of the wild-type Bacillus sp. G1 signal peptide, researchers employed site-directed mutagenesis. This powerful technique allows for precise changes in the amino acid sequence of a protein, enabling the systematic investigation of the role of individual residues and structural motifs. In the case of SP M5, a targeted mutation was introduced to alter a key property of the signal peptide's hydrophobic core (h-region). Specifically, an isoleucine residue within this region was replaced with a glycine (B1666218) residue. This single amino acid substitution was the defining modification that created the M5 variant.

Design of Helix-Breaking Motifs (G-turn) for Enhanced Secretion

FeatureWild-Type G1 Signal PeptideEngineered M5 Signal Peptide
Origin Bacillus sp. G1Bacillus sp. G1 (mutated)
Key Mutation -Isoleucine to Glycine
Structural Motif Standard α-helical h-regionIntroduction of a G-turn (helix-breaking motif)
Hydrophobicity HigherLower
Secretion Efficiency BaselineSignificantly Increased

Mechanisms of Action in E. coli Protein Translocation

The enhanced secretion facilitated by Signal Peptide M5 is mediated through its interaction with the general secretion (Sec) pathway, the primary route for protein translocation across the cytoplasmic membrane in E. coli.

Interaction with Sec Pathway Components

The Sec pathway is a highly conserved protein translocation system in bacteria. It is composed of the cytosolic chaperone SecB, the ATPase motor protein SecA, and the transmembrane channel-forming complex SecYEG. Preproteins destined for the periplasm are synthesized with an N-terminal signal peptide that targets them to this pathway.

While direct studies on the specific binding kinetics of SP M5 to Sec components are not extensively detailed, its mechanism can be inferred from the general understanding of the Sec pathway. The signal peptide is first recognized by SecA. This interaction is crucial for targeting the preprotein-SecA complex to the SecYEG translocon embedded in the inner membrane. It is hypothesized that the altered conformation and hydrophobicity of the SP M5, due to the G-turn motif, may lead to a more efficient or timely interaction with SecA and subsequent transfer to the SecYEG channel. The signal peptide is then thought to be passed from SecA to the SecY subunit of the translocon, which forms the protein-conducting channel. Studies have indicated that signal peptides can directly and specifically bind to SecY, primarily in regions containing transmembrane domains.

Facilitation of Periplasmic Protein Translocation

Once the signal peptide is engaged with the SecYEG translocon, the ATPase activity of SecA drives the stepwise translocation of the unfolded polypeptide chain through the channel into the periplasm. The introduction of the helix-breaking G-turn in SP M5 is thought to facilitate a more efficient translocation process. A potential mechanism is that the increased flexibility in the h-region allows for a smoother passage through the narrow SecYEG channel.

Influence on Extracellular Protein Secretion

The primary function of SP M5 in E. coli is to guide the fused recombinant protein across the cytoplasmic membrane. Research has demonstrated that when the structural gene for CGTase from K. pneumoniae M5a1, including its native signal peptide, is cloned and expressed in E. coli, the gene product is successfully secreted into the extracellular space. nih.gov This capability is highly advantageous in biotechnology as it simplifies downstream processing and can help ensure the correct folding of complex proteins. nih.govtandfonline.com

Role in Signal Peptide Processing and Cleavage

For a secreted protein to become mature and functional, the signal peptide must be precisely removed by a signal peptidase after translocation across the inner membrane. openbiotechnologyjournal.comcabidigitallibrary.org The CGTase from K. pneumoniae M5a1 is synthesized as a precursor protein that includes a 30-amino acid N-terminal signal peptide (SP M5). nih.gov During the export process, this signal peptide is proteolytically cleaved. nih.gov

Crucially, the cleavage of SP M5 occurs between two alanine (B10760859) residues. nih.gov This is significant because the canonical cleavage site motif for E. coli's primary signal peptidase I (LepB) is Ala-X-Ala. cabidigitallibrary.orgigem.org The presence of this motif in SP M5 indicates that it is efficiently recognized and processed by the endogenous E. coli secretory machinery, leading to the release of the mature protein with the correct N-terminus into the periplasm. nih.govopenbiotechnologyjournal.com This precise processing is vital, as failure to cleave the signal peptide can result in an inactive or mislocalized protein. openbiotechnologyjournal.com

Table 1: Characteristics of Signal Peptide M5 (CGTase from K. pneumoniae M5a1)

Characteristic Description Source
Origin Klebsiella pneumoniae strain M5a1 nih.gov
Associated Protein Cyclodextrin glycosyltransferase (CGTase) nih.gov
Length 30 amino acid residues nih.gov
Cleavage Site Processed between two Alanine residues nih.gov
Compatibility Efficiently processed by E. coli signal peptidases nih.govcabidigitallibrary.org

Impact on Recombinant Protein Expression and Host Physiology in E. coli

Enhancement of Recombinant Protein Yields and Solubility

A major challenge in recombinant protein production in E. coli is the formation of insoluble and non-functional protein aggregates known as inclusion bodies. bohrium.com Directing proteins to the periplasm via a signal peptide is a key strategy to enhance the yield of soluble, active protein. nih.govipb.ac.id The use of a signal peptide to secrete CGTase in E. coli has been shown to result in the production of the enzyme in an active and soluble form. nih.gov

Reduction of Intracellular Inclusion Body Formation

The formation of inclusion bodies is a direct consequence of high-level expression of a recombinant protein in the cytoplasm that exceeds the cell's folding capacity. bohrium.comnih.gov Secretory expression, facilitated by signal peptides like SP M5, directly mitigates this issue. nih.govigem.org By translocating the protein out of the cytoplasm, its concentration in that compartment remains low, preventing the aggregation that leads to inclusion bodies. tandfonline.com

Studies involving the secretion of CGTase have noted that improving its transport into the periplasm and extracellular medium effectively reduces the formation of intracellular inclusion bodies. researchgate.net The successful extracellular secretion of CGTase using its native M5a1 signal peptide demonstrates its effectiveness in preventing the protein's accumulation and aggregation within the cell. nih.gov

Maintenance and Improvement of Host Cell Viability in Secretory Production

High-level secretory production can place significant stress on the host E. coli cell. Overwhelming the Sec translocon machinery can compromise the integrity of the cell membrane, leading to decreased viability and cell lysis. nih.govfrontiersin.org The choice of signal peptide plays a role in balancing protein production with host cell health. An efficient signal peptide can promote a smooth translocation process that minimizes stress on the cell. nih.gov

Research on CGTase secretion has shown that certain signal peptides can achieve high levels of specific protein secretion while maintaining or even improving cell viability compared to others that lead to more significant cell lysis. nih.gov Furthermore, methods have been developed to enhance the extracellular secretion of CGTase specifically without causing apparent cell lysis, underscoring the importance of maintaining host health for productive and scalable bioprocesses. researchgate.net The documented ability of SP M5 to effectively mediate extracellular secretion suggests it is compatible with maintaining host cell viability. nih.gov

Table 2: General Impact of Secretory Production in E. coli using SP M5

Parameter Effect of Secretion via SP M5 Rationale Source
Protein Solubility Enhanced Avoids reducing cytoplasm; promotes proper folding in the periplasm. nih.govnih.gov
Inclusion Bodies Reduced Prevents protein accumulation and aggregation in the cytoplasm. tandfonline.comigem.orgresearchgate.net
Host Cell Viability Maintained Efficient translocation can reduce stress on the secretion machinery and cell envelope. nih.govresearchgate.net
Post-Translational Modifications Enabled Allows access to the oxidizing periplasmic environment for disulfide bond formation. nih.govfrontiersin.orgmdpi.com

Influence on Post-Translational Modifications in Recombinant Protein Production

Many complex therapeutic and industrial proteins require post-translational modifications, such as the formation of disulfide bonds, to achieve their native structure and biological activity. researchgate.net The cytoplasm of E. coli is a reducing environment, which is unfavorable for the formation of these bonds. nih.govmdpi.com In contrast, the periplasm provides an oxidizing environment and contains a dedicated machinery of Dsb enzymes that catalyze the formation and isomerization of disulfide bonds. nih.govfrontiersin.org

By directing a target protein to the periplasm, SP M5 enables it to access this machinery. frontiersin.orgresearchgate.net This makes the use of signal peptides like SP M5 an essential strategy for the production of proteins with multiple disulfide bonds in E. coli. nih.govmdpi.com Therefore, SP M5 not only influences the location and solubility of a recombinant protein but also facilitates critical post-translational modifications that are impossible in the cytoplasm.

Information regarding "polypeptide M5, E coli" is not available in publicly accessible resources.

Extensive searches of scientific databases and public information have yielded no specific results for an engineered signal peptide explicitly named "polypeptide M5" or "SP M5" for use in Escherichia coli recombinant protein expression systems. This designation may refer to a proprietary or internally developed signal peptide not described in publicly available literature. It is also possible that "M5" is a specific mutation or variant of a more commonly known signal peptide, but without further context, it is impossible to identify.

The successful expression and secretion of recombinant proteins in E. coli are critically dependent on the choice of a signal peptide. These short N-terminal amino acid sequences guide the nascent polypeptide to the secretion machinery of the host cell. The efficacy of a signal peptide is influenced by a multitude of factors, including its own sequence and structure, the nature of the passenger protein, the host strain, and the cultivation conditions.

In the absence of specific data for "polype-ptide M5," a detailed comparative analysis and discussion of optimization strategies as requested cannot be provided. Scientific literature abounds with studies on other signal peptides used in E. coli, such as PelB, OmpA, DsbA, and MalE, as well as various engineered and synthetic signal peptides. These studies provide a framework for the type of analysis and optimization that would be relevant for any given signal peptide.

A typical comparative analysis would involve benchmarking the performance of the signal peptide against well-established signal peptides. Key metrics for comparison often include:

Secretion efficiency: The percentage of the target protein that is successfully translocated to the periplasm or extracellular medium.

Processing accuracy: The fidelity of cleavage of the signal peptide from the mature protein by signal peptidases.

Host cell viability: The impact of the expression and secretion process on the health and growth of the E. coli host.

Modification of the signal peptide sequence: Altering the amino acid composition of the n-, h-, and c-regions of the signal peptide to improve its interaction with the secretion machinery.

Codon optimization: Modifying the nucleotide sequence of the gene encoding the signal peptide and the target protein to match the codon usage bias of E. coli, thereby improving translation efficiency.

Process optimization: Adjusting culture conditions such as temperature, pH, and inducer concentration to optimize the rate of protein synthesis and secretion.

Host strain engineering: Utilizing E. coli strains with genetic modifications that enhance protein folding and secretion, such as those overexpressing chaperones or lacking certain proteases.

Fusion partners: Employing fusion tags that can aid in the solubility and secretion of the target protein.

Without specific information on "polypeptide M5," any attempt to generate the requested article would be speculative and not based on factual, scientific data. Researchers working with a specific, non-publicly described signal peptide would typically generate this type of comparative and optimization data through their own experiments.

Research Applications and Methodological Advancements

The development of engineered signal peptides is a critical area of research aimed at optimizing the production of recombinant proteins. In Escherichia coli, a widely used host for this purpose, the efficiency of protein secretion into the periplasm or the extracellular medium is often a bottleneck. An engineered signal peptide, designated as M5, has been developed to enhance the secretion of heterologous proteins, thereby offering significant advantages for various research and biotechnological applications.

The M5 signal peptide (SP M5) is a mutated version of a heterologous signal peptide originating from Bacillus sp. G1. Its design involved site-directed mutagenesis to improve the secretion of recombinant proteins in E. coli. Specifically, the M5 mutation involves the replacement of an isoleucine residue with a glycine in the hydrophobic core (h-region) of the signal peptide. This modification introduces a helix-breaking or "G-turn" motif, which leads to a decrease in the hydrophobicity of this critical region. nih.gov

This engineered change has been shown to have a profound impact on protein translocation. Research demonstrated that using the M5 mutant signal peptide led to a 110% increase in the periplasmic production and a 94% increase in the extracellular secretion of the reporter enzyme cyclodextrin glucanotransferase (CGTase) compared to the original, wild-type signal peptide. nih.gov A key advantage of this enhanced secretion is a significant reduction in the formation of intracellular inclusion bodies, which are dense aggregates of misfolded protein that are often a major hurdle in recombinant protein production. nih.gov The improved performance of SP M5 has been observed for other proteins as well, such as mannosidase, indicating its potential for broader applicability. nih.gov

Wild-Type SP vs. Mutant SP M5Periplasmic Secretion IncreaseExtracellular Secretion IncreaseReference
CGTase 110%94% nih.gov

High-throughput (HT) systems are essential for the rapid screening of large libraries of proteins or mutants to identify candidates with desired properties. profacgen.com These platforms rely on parallel processing of many samples, often in 96-well or 24-well formats, from initial gene transformation to small-scale expression and purification. biotage.com The efficiency of HT screening is heavily dependent on the ability to produce sufficient quantities of soluble, active protein in a format that is amenable to automated or semi-automated analysis. nih.gov

The engineered SP M5 is particularly well-suited to enhance high-throughput workflows for several reasons. Secretory expression systems are highly advantageous for screening clones, as they deliver the protein product to the growth medium. researchgate.net This simplifies the purification process significantly, as it avoids the need for cell lysis, a step that is complex to automate and releases contaminating cytoplasmic proteins. By increasing the secretion of proteins into the periplasm and, subsequently, the extracellular medium, SP M5 facilitates the development of more efficient HT screening protocols. nih.gov

The reduction in inclusion body formation associated with SP M5 is another critical benefit for high-throughput applications. nih.gov Inclusion bodies require laborious and often inefficient solubilization and refolding steps, which are impractical for parallel processing of a large number of samples. By promoting the translocation of correctly folded proteins, SP M5 increases the yield of soluble protein, which is the primary goal of initial expression screening in HT formats. profacgen.com A vector containing the M5 signal peptide, pBM5, has been utilized specifically for developing secretory expression systems to facilitate the screening of enzyme libraries in E. coli. researchgate.net

Feature of SP M5Advantage for High-Throughput Systems
Enhanced Secretion Simplifies sample preparation by eliminating cell lysis; enables assays on culture supernatant.
Reduced Inclusion Bodies Increases the yield of soluble protein; avoids complex and time-consuming refolding steps.
Higher Protein Yield Provides more material for downstream analysis from small-scale cultures.

Structural and functional characterization of proteins, through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR), requires large quantities of highly pure, soluble, and correctly folded protein. frontiersin.org The E. coli expression system is a cornerstone for producing such proteins, but challenges in obtaining soluble material often hinder these studies. frontiersin.org

The SP M5 polypeptide directly addresses this major bottleneck. The production of heterologous proteins often leads to their aggregation into insoluble inclusion bodies in the cytoplasm of E. coli. nih.gov The use of an efficient signal peptide like M5 to direct proteins to the periplasm provides an alternative pathway that can prevent this aggregation. The periplasmic environment is more oxidative than the cytoplasm, which can facilitate the correct formation of disulfide bonds, a critical step for the proper folding and stability of many proteins. frontiersin.org

Broader Academic Implications and Future Research Directions

Interplay of Polypeptide M5 with Other E. coli Regulatory Networks and Pathways

As a transcriptional regulator, Polypeptide M5 does not function in isolation. Its activities are deeply integrated with the vast regulatory and metabolic networks of E. coli, allowing the bacterium to mount coordinated responses to environmental cues.

Members of the AraC/XylS family are known to be integral components of bacterial stress response circuits. nih.govnih.gov These regulators, including proteins like MarA, SoxS, and Rob in E. coli, are activated by various stressors such as antibiotics, superoxide-generating compounds, and organic solvents. nih.gov They function by modulating the expression of genes that confer resistance, including efflux pumps and enzymes that mitigate oxidative damage. Given its membership in this family, it is highly probable that Polypeptide M5 participates in similar stress response pathways, although the specific signals and target genes under its direct control require further investigation. The cross-talk between different stress response systems is a hallmark of bacterial adaptation, and understanding the position of Polypeptide M5 within this network is crucial for a complete picture of E. coli's resilience.

The AraC/XylS family of regulators plays a pivotal role in controlling carbon metabolism, enabling bacteria to utilize a variety of sugar sources. nih.gov A classic example is the AraC protein itself, which regulates the arabinose operon in E. coli. wikipedia.org Similarly, other family members control the metabolism of xylose and other alternative carbon sources. igem.org This regulation allows for a hierarchical utilization of sugars, ensuring metabolic efficiency. Polypeptide M5, by its affiliation, is likely involved in the transcriptional control of specific metabolic pathways, potentially those related to the breakdown of less-favored carbon sources. Its integration into the central metabolic network would involve sensing the availability of specific substrates and adjusting gene expression accordingly to optimize nutrient utilization and energy production.

Evolutionary Perspectives and Conservation of Related Polypeptides in Bacteria

The evolution of transcriptional regulators like Polypeptide M5 provides insights into how bacteria adapt to new environments and acquire novel functions. The study of its phylogenetic relationships and the conservation of associated molecular machinery offers a window into these evolutionary processes.

Polypeptide M5 belongs to the large and diverse AraC/XylS family of transcriptional regulators. researchgate.net Phylogenetic analyses of this family reveal a complex evolutionary history characterized by gene duplication and divergence, leading to a wide array of regulators with distinct specificities and functions. researchgate.net These regulators are found across a broad range of bacterial species, indicating their ancient origins and fundamental importance in bacterial life. nih.gov The conserved DNA-binding domain is a defining feature of this family, while the N-terminal sensor domains are more variable, reflecting adaptation to different environmental signals. nih.gov The specific placement of Polypeptide M5 within the phylogenetic tree of the AraC/XylS family would shed light on its evolutionary relationship to other, better-characterized members and could help predict its functional role.

FeatureDescription
Family AraC/XylS
Function Transcriptional Regulation
Known Roles of Family Members Carbon Metabolism, Stress Response, Pathogenesis
Organism Escherichia coli

While the secretion mechanism for Polypeptide M5 itself has not been explicitly detailed, E. coli possesses a variety of protein secretion systems, each with its own set of conserved and divergent components. nih.gov As an intracellular transcriptional regulator, Polypeptide M5 is not expected to be secreted. However, the genes it regulates may encode for secreted proteins, such as toxins or enzymes. The evolution of secretion systems and their substrate proteins is a dynamic process, with components being gained, lost, or modified over time. Understanding the conservation and divergence of these systems is key to comprehending how bacteria interact with their environment and with other organisms.

Horizontal gene transfer (HGT) is a major driver of bacterial evolution, allowing for the rapid acquisition of new genes and functions, including those encoding transcriptional regulators. mdpi.com There is evidence that genes for AraC/XylS family regulators have been transferred horizontally, particularly in pathogenic strains of E. coli, where they can contribute to virulence and adaptation to the host environment. igem.org While there is no direct evidence of HGT for the gene encoding Polypeptide M5, the mobility of other members of its family suggests that this is a plausible mechanism for its dissemination among bacterial populations. The acquisition of new transcriptional regulators through HGT can lead to significant rewiring of regulatory networks, enabling bacteria to adapt to novel niches and challenges.

Advanced Methodologies for Studying Polypeptide M5

The study of small polypeptides such as M5 in Escherichia coli presents unique challenges due to their size, which often allows them to evade traditional detection and characterization methods. nih.govfems-microbiology.org Overcoming these hurdles requires the application of advanced and specialized methodologies designed to identify, functionally elucidate, and structurally characterize these diminutive but potentially critical cellular components.

Proteomic Approaches for Small Protein Identification

The definitive identification of small proteins, including polypeptide M5, from the vast proteome of E. coli is a significant challenge. fems-microbiology.org Standard bottom-up proteomics can be ineffective because the enzymatic digestion of small proteins may yield few, if any, peptides of a suitable length and mass for detection by mass spectrometry. fems-microbiology.orgfrontiersin.org Consequently, specialized proteomic and genomic techniques are essential.

A primary method for discovering novel small proteins is ribosome profiling . This technique provides a genome-wide snapshot of protein synthesis by sequencing mRNA fragments protected by ribosomes. biorxiv.org By treating cells with antibiotics that stall ribosomes at either the start or stop codons, researchers can precisely map the locations of translation initiation and termination, thereby identifying actively translated short open reading frames (sORFs) that are often missed by computational gene finders. biorxiv.org This approach has been used to discover hundreds of putative genes encoding small proteins in E. coli. biorxiv.org

Once putative sORFs are identified, mass spectrometry-based proteomics is used for validation. researchgate.net However, this often requires enrichment strategies to increase the concentration of low-molecular-weight proteins relative to larger, more abundant ones. frontiersin.org

MethodPrincipleApplication to Polypeptide M5 Identification
Ribosome Profiling Sequencing of ribosome-protected mRNA fragments to map genome-wide translation. fems-microbiology.orgbiorxiv.orgIdentifies the specific short open reading frame (sORF) for M5, confirming it is actively translated in E. coli.
Small Protein Enrichment Techniques like C8 solid-phase extraction or GELFREE fractionation selectively isolate low-molecular-weight proteins. frontiersin.orgIncreases the concentration of polypeptide M5 in a sample, making it more amenable to mass spectrometry detection.
Alternative Digestion Protocols Using enzymes other than trypsin to generate different peptide fragments. frontiersin.orgCan produce more detectable peptides from the M5 sequence, improving proteomic coverage.
Epitope Tagging Genetically adding a tag (e.g., FLAG, HA) to the C-terminus of the sORF on the chromosome. nih.govAllows for confirmation of M5 synthesis via highly specific immunoblot assays.

These integrated approaches, combining genomic identification of sORFs with targeted proteomic validation, are crucial for building a comprehensive catalog of small proteins in E. coli, including polypeptides like M5. nih.gov

Systems Biology and Network Analysis for Functional Elucidation

Determining the biological function of a newly identified small polypeptide like M5 requires moving beyond its sequence to understand its role within the complex cellular machinery of E. coli. Systems biology, through the construction and analysis of biological networks, provides a powerful framework for this functional elucidation. nih.govnih.gov

The core principle is "guilt by association": the function of an unknown component can be inferred from the functions of the known components with which it interacts or is co-regulated. nih.gov For polypeptide M5, this involves integrating various genome-scale data types to build predictive models. A key tool in this process is the genome-scale metabolic model (GEM) , which provides a comprehensive map of metabolic pathways in E. coli. embopress.org

By analyzing transcriptomic data from E. coli grown under diverse conditions, researchers can identify genes whose expression patterns correlate with that of the gene encoding M5. If M5 expression consistently rises and falls with genes involved in a specific stress response or metabolic pathway, it suggests a functional link. nih.gov This co-expression data can be used to construct a gene regulatory network, placing M5 within a module of interacting genes and providing testable hypotheses about its function. nih.govnih.gov For instance, if M5 is co-expressed with proteins of the Bam complex, it might suggest a role in outer membrane biogenesis. elifesciences.org

Key Approaches in Network Analysis for M5:

Co-expression Network Construction: Analyzing large datasets of gene expression to find genes that are co-regulated with M5, suggesting they operate in the same biological process.

Protein-Protein Interaction Mapping: Using techniques like yeast two-hybrid or co-immunoprecipitation to identify physical interaction partners of M5, which can directly indicate its cellular role.

Phenotypic Analysis of Knockouts: Deleting the gene for M5 and observing the resulting growth phenotypes under various conditions, which can be compared to the predictions of genome-scale models to constrain its potential functions. embopress.org

This systems-level approach allows for the functional annotation of previously uncharacterized small proteins by placing them into the broader context of the cell's complete operational network. nih.govembopress.org

Advanced Spectroscopic Techniques for Structural-Functional Correlation

Understanding the function of polypeptide M5 at a molecular level requires detailed knowledge of its three-dimensional structure and conformational dynamics. Advanced spectroscopic methods are central to providing this information, offering insights into how the structure of M5 relates to its biological activity. researchgate.net

Circular Dichroism (CD) spectroscopy provides valuable information about the secondary structure content of a protein. researchgate.net It is particularly useful for monitoring conformational changes that may occur when M5 interacts with other molecules or responds to environmental triggers like pH or temperature changes.

More advanced vibrational spectroscopy techniques, such as Microfluidic Modulation Spectroscopy (MMS) , offer enhanced sensitivity for probing a protein's secondary structure via its amide I band. spectroscopyonline.com MMS is highly effective for studying protein stability and aggregation, which could be relevant if M5's function involves self-assembly or interaction with membranes. spectroscopyonline.com Furthermore, quantitative crosslinking-mass spectrometry (qCLMS) can be employed to map intramolecular and intermolecular distances, providing crucial information on the protein's fold and its interactions with binding partners, thereby revealing how its structure changes upon forming a complex. elifesciences.org

Spectroscopic TechniqueInformation GainedRelevance to Polypeptide M5
NMR Spectroscopy High-resolution 3D structure, dynamics, and ligand binding sites. researchgate.netusda.govDetermines the atomic-level fold of M5, identifying key residues for its function.
Circular Dichroism (CD) Secondary structure content and conformational changes. researchgate.netMonitors how M5's structure changes upon binding to a target or in response to cellular signals.
Microfluidic Modulation Spectroscopy (MMS) Sensitive measurement of secondary structure, stability, and aggregation. spectroscopyonline.comAssesses the thermal and chemical stability of M5 and its propensity to form functional oligomers.
Quantitative Crosslinking-MS (qCLMS) Provides distance restraints for conformational and interaction analysis. elifesciences.orgMaps the interaction interface between M5 and a partner protein or reveals its conformational shifts during activity.

Conceptual and Theoretical Advancements in Polypeptide Biology in E. coli

The discovery and characterization of small polypeptides like M5 contribute to and refine our fundamental understanding of bacterial biology. These small players can have profound impacts on core cellular processes, forcing revisions of existing models and providing new insights into the adaptability of organisms like E. coli.

Refinements in Models of Protein Translocation and Folding

The processes of guiding a newly synthesized protein to its correct cellular location (translocation) and helping it achieve its functional three-dimensional shape (folding) are fundamental to life. Small polypeptides can act as modulators or essential components of these pathways, and the study of a protein like M5 could refine our understanding of this machinery in E. coli.

E. coli employs several pathways for protein translocation, most notably the co-translational Signal Recognition Particle (SRP) pathway for membrane proteins and the post-translational SecA-SecB pathway for many periplasmic and outer membrane proteins. ucsf.edu A small polypeptide like M5, if found to be a membrane protein, would serve as a new model substrate for studying these systems. Its journey through the SecYEG translocon and potential interactions with chaperones like YidC could reveal new subtleties in the translocation process. nih.gov For example, the E. coli protein SecM contains an arrest peptide that stalls its own translation, a mechanism used to regulate the expression of secretion machinery components. nih.gov The discovery of a similar regulatory function in M5 would represent a significant advancement.

Furthermore, protein folding is not merely a spontaneous process; it begins on the ribosome and is influenced by translation speed and a host of molecular chaperones. nih.gov Small proteins that interact with larger complexes can act as "linchpins" or regulatory subunits, stabilizing a specific conformation or modulating activity. The characterization of M5 could reveal it to be a novel chaperone or a regulatory element that influences the folding or stability of a larger protein complex, such as the outer membrane protein assembly machine (Bam complex). frontiersin.org

Insights into Bacterial Adaptation and Environmental Response

Bacteria like E. coli exhibit remarkable adaptability, rapidly altering their physiology and gene expression to survive in fluctuating and often hostile environments. ucsd.edu Small polypeptides are increasingly recognized as key players in these adaptive responses, acting as signaling molecules, environmental sensors, or regulators of stress-response pathways. nih.gov

The functional characterization of polypeptide M5 could provide direct insight into how E. coli copes with specific challenges. For example, if M5 expression is induced by exposure to atmospheric pollutants, it might be involved in modifying the cell membrane to reduce permeability or in producing exopolysaccharides to form a protective biofilm. nih.gov Similarly, if M5 is upregulated during interaction with host immune cells, it could be a factor in pathogenicity, perhaps by helping the bacterium evade phagocytosis or survive inside macrophages. nih.gov

The study of such small regulatory proteins is crucial for a complete understanding of bacterial resilience. They can act as switches or fine-tuners in complex regulatory networks, allowing for a rapid and efficient response to environmental cues. For example, a small protein could modulate the activity of a global transcriptional regulator like RpoB or participate in signaling cascades that control DNA replication or cell division under stress. nih.govelifesciences.org Uncovering the role of M5 in one of these adaptive networks would not only elucidate its specific function but also enhance our broader theoretical models of how bacteria sense and respond to their world. ucsd.edu

Emerging Research Avenues for Polypeptide M5 in E. coli Systems

The scientific community continues to explore the multifaceted role of RcsA in E. coli, with several promising research directions emerging. These investigations aim to elucidate the finer details of its regulatory mechanisms and explore its potential in various applications.

Structural and Mechanistic Insights: While the primary sequence and general function of RcsA are known, a high-resolution 3D structure of the full-length RcsA protein, particularly in complex with its regulatory partner RcsB and their DNA target, remains a significant goal. uniprot.orguniprot.org Such structural data would provide invaluable insights into the precise molecular interactions that govern its DNA-binding specificity and transcriptional activation. Furthermore, research is ongoing to fully understand the dynamics of RcsA degradation by the Lon protease, which could reveal novel mechanisms of protein quality control and regulatory protein turnover in bacteria. nih.govasm.org

Table 1: Key Proteins in the Rcs Regulatory Pathway

ProteinFunctionInteraction with RcsA
RcsB Response regulator; DNA-binding partner of RcsAForms a heterodimer with RcsA to activate transcription of capsule synthesis genes. nih.govnih.gov
RcsC Inner membrane sensor kinaseInitiates the phosphorelay cascade that can lead to RcsB phosphorylation.
RcsD Inner membrane phosphotransfer proteinTransmits the phosphoryl group from RcsC to RcsB.
Lon protease ATP-dependent proteaseRecognizes and degrades RcsA, thereby controlling its cellular levels. nih.govasm.org

Role in Biofilm Formation and Pathogenesis: The production of colanic acid is intricately linked to the formation of biofilms, which are communities of bacteria encased in a self-produced matrix that adhere to surfaces. Biofilms contribute to the persistence of infections and antibiotic resistance. Emerging research is focused on dissecting the precise role of the RcsA-mediated mucoid phenotype in the development and architecture of E. coli biofilms. researchgate.netnih.gov Understanding how environmental cues modulate RcsA activity to influence biofilm formation could lead to new strategies to combat chronic bacterial infections.

Systems Biology and Network Integration: The Rcs phosphorelay system does not operate in isolation. It is part of a larger, complex network of regulatory pathways that govern various aspects of E. coli physiology. Future research will likely employ systems biology approaches, combining genomics, transcriptomics, and proteomics, to map the complete regulon of the RcsA/RcsB complex. This will help to identify novel target genes and understand how the Rcs system integrates with other signaling pathways to orchestrate a coordinated cellular response to diverse environmental challenges.

Synthetic Biology and Biotechnological Applications: The ability of RcsA to act as a tightly regulated switch for polysaccharide production presents opportunities in synthetic biology and biotechnology. Researchers are exploring the potential of engineering the RcsA regulatory circuit to control the production of custom-designed exopolysaccharides with novel properties for applications in materials science, bioremediation, and as vaccine components. asm.org By manipulating the stability of RcsA or altering its interaction with RcsB, it may be possible to create microbial cell factories with tunable and inducible production of valuable biopolymers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.